molecular formula C17H19Cl2NO B5742661 N-2-adamantyl-2,4-dichlorobenzamide

N-2-adamantyl-2,4-dichlorobenzamide

Cat. No.: B5742661
M. Wt: 324.2 g/mol
InChI Key: AFJKOAMVNUXAMF-UHFFFAOYSA-N
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Description

N-2-Adamantyl-2,4-dichlorobenzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a nitrogen atom substituted with a bulky 2-adamantyl moiety. The adamantyl group, a diamondoid hydrocarbon, imparts significant steric hindrance and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(2-adamantyl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJKOAMVNUXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among 2,4-dichlorobenzamide derivatives:

Compound Name Substituent on Amide Nitrogen Molecular Formula CAS Number Key Structural Feature
N-2-Adamantyl-2,4-dichlorobenzamide 2-Adamantyl C₁₇H₁₉Cl₂NO Not provided Bulky adamantyl group
2,4-Dichloro-N-cyclohexylbenzamide Cyclohexyl C₁₃H₁₅Cl₂NO 157729-57-2 Flexible cyclohexyl ring
N-(4-Aminophenyl)-2,4-dichlorobenzamide 4-Aminophenyl C₁₃H₁₀Cl₂N₂O 1012345-49-1 Aromatic amine for hydrogen bonding
5-Amino-2,4-dichlorobenzamide None (amino at benzamide 5-position) C₇H₆Cl₂N₂O 26358-37-2 Amino substitution on benzamide ring
N-Phenyl-2,4-dichlorobenzamide* Phenyl C₁₃H₉Cl₂NO Not provided Planar aromatic substituent

*Inferred from , which discusses analogs with phenyl groups.

Key Observations :

  • Amino groups (e.g., in N-(4-aminophenyl)-2,4-dichlorobenzamide) introduce hydrogen-bonding capabilities, which may enhance target affinity or solubility .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be made:

  • Lipophilicity : Adamantyl-substituted derivatives are expected to have higher logP values than cyclohexyl or phenyl analogs due to the hydrocarbon-rich adamantane structure.
  • Solubility : Bulky substituents like adamantyl likely reduce water solubility compared to smaller groups (e.g., cyclohexyl) .
  • Stability: Adamantyl’s rigid structure may confer resistance to metabolic degradation compared to flexible cyclohexyl or reactive amino groups .

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